Product packaging for Dimethylaminoparthenolide(Cat. No.:)

Dimethylaminoparthenolide

Cat. No.: B10826480
M. Wt: 293.4 g/mol
InChI Key: UJNSFDHVIBGEJZ-CALVTZMJSA-N
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Description

Contextualization within Sesquiterpene Lactone Research

Dimethylaminoparthenolide belongs to the sesquiterpene lactone class of natural products, a large family of 15-carbon compounds characterized by a lactone ring. medicinacomplementar.com.brmdpi.com These compounds are predominantly found in plants of the Asteraceae family. medicinacomplementar.com.brsci-hub.se Parthenolide (B1678480), the parent compound of DMAPT, is a germacranolide sesquiterpene lactone originally isolated from the plant feverfew (Tanacetum parthenium). ebi.ac.uktandfonline.com

Sesquiterpene lactones are of considerable interest in medicinal chemistry due to their wide range of potent biological activities, including anti-inflammatory and anti-cancer properties. medicinacomplementar.com.brsci-hub.se The biological activity of many sesquiterpene lactones, including parthenolide, is often attributed to the presence of an α-methylene-γ-lactone moiety. mdpi.comacs.org This functional group can react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, through a process called Michael addition, leading to the covalent modification of key cellular targets. mdpi.comacs.org This reactivity profile has made sesquiterpene lactones a promising source for the discovery of new drug candidates, with several, including DMAPT, advancing to preclinical and clinical trials. medicinacomplementar.com.br

Rationale for Derivatization of Parthenolide to this compound

The primary impetus for the chemical modification of parthenolide to create this compound was to overcome the significant limitations of the natural product, namely its poor water solubility and low bioavailability. ebi.ac.uktandfonline.commdpi.comresearchgate.net These properties severely hinder its clinical application, as effective concentrations are difficult to achieve and maintain in the body. ashpublications.org

To address these challenges, researchers synthesized DMAPT by introducing a dimethylamino group to the parthenolide structure via a Michael addition reaction. sci-hub.se This modification results in a water-soluble analog. mdpi.comnih.gov When formulated as a fumarate (B1241708) salt, DMAPT exhibits more than a 1000-fold increase in water solubility compared to parthenolide. ashpublications.orgfrontiersin.org This enhanced solubility leads to improved oral bioavailability, a critical factor for developing a clinically useful drug. nih.govebi.ac.uknih.gov Studies have shown that DMAPT has approximately 70% oral bioavailability. acs.org The development of DMAPT is a classic example of a medicinal chemistry strategy to improve the pharmacokinetic profile of a promising lead compound. researchgate.net

Overview of Preclinical Research Trajectory of this compound

The preclinical research on this compound has primarily focused on its potential as an anti-cancer agent, particularly in hematological malignancies and solid tumors. ashpublications.orgnih.govnih.gov A significant body of research has demonstrated its ability to selectively target and eliminate cancer cells, including cancer stem cells, while sparing normal cells. nih.govmdpi.comashpublications.org

Key areas of preclinical investigation include:

Mechanism of Action: DMAPT's anti-cancer effects are attributed to multiple mechanisms. A primary mode of action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and plays a crucial role in tumor growth and drug resistance. mdpi.comnih.govnih.gov DMAPT has been shown to inhibit the IκB kinase (IKK) complex, preventing the nuclear translocation of the p65 subunit of NF-κB. nih.gov Additionally, DMAPT induces cellular oxidative stress by generating reactive oxygen species (ROS) and depleting intracellular glutathione (B108866), which preferentially kills cancer cells that often have a compromised antioxidant defense system. nih.gov

In Vitro Studies: Numerous studies have demonstrated the potent cytotoxic effects of DMAPT against a wide range of human cancer cell lines, including acute myeloid leukemia (AML), pancreatic cancer, prostate cancer, and breast cancer. ashpublications.orgnih.govnih.govcaymanchem.com

In Vivo Studies: Preclinical studies in animal models have supported the in vitro findings. In mouse xenograft models of human leukemia, DMAPT was shown to effectively eliminate leukemia stem cells and prolong survival. ashpublications.orgoaepublish.com It has also demonstrated anti-tumor activity in models of prostate and pancreatic cancer. nih.govnih.gov

Selectivity for Cancer Stem Cells: A notable feature of DMAPT is its ability to selectively eradicate cancer stem cells (CSCs). nih.govresearchgate.net CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and relapse. The ability to target this population is a significant goal in cancer therapy. researchgate.net

The promising preclinical data for DMAPT led to its advancement into Phase I clinical trials for the treatment of acute myeloid leukemia. frontiersin.org

Data Tables

Table 1: Physicochemical Properties of this compound (DMAPT)

PropertyValueSource
Molecular Formula C₁₇H₂₇NO₃ sigmaaldrich.com
Molecular Weight 293.40 g/mol sigmaaldrich.com
CAS Number 870677-05-7 sigmaaldrich.com
Appearance White to beige powder sigmaaldrich.com
Solubility Water-soluble (as fumarate salt) ashpublications.org

Table 2: Preclinical Activity of this compound (DMAPT)

Cancer TypeKey FindingMechanism of ActionReference
Acute Myeloid Leukemia (AML) Selectively eradicates leukemia stem and progenitor cells.Inhibition of NF-κB, induction of oxidative stress. ashpublications.org
Pancreatic Cancer Synergistic inhibition of cell growth when combined with Actinomycin-D.Inhibition of NF-κB, depletion of glutathione. nih.gov
Prostate Cancer Delays resistance to androgen receptor (AR) inhibition.Inhibition of canonical NF-κB pathway. nih.gov
Breast Cancer (TNBC) Induces necrosis and decreases tumor volume in xenograft models.ROS generation, JNK activation. caymanchem.com
Non-Small Cell Lung Cancer (NSCLC) Radiosensitizes cancer cells.Inhibition of canonical NF-κB pathway. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27NO3 B10826480 Dimethylaminoparthenolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

(1S,2R,4R,11S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

InChI

InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/t12-,13?,14-,15+,17+/m0/s1

InChI Key

UJNSFDHVIBGEJZ-CALVTZMJSA-N

Isomeric SMILES

CC1=CCC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)C(C(=O)O3)CN(C)C)C

Canonical SMILES

CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Dimethylaminoparthenolide

Development of Synthetic Pathways for Dimethylaminoparthenolide

The primary route for synthesizing DMAPT involves a Michael addition reaction. This reaction targets the α-methylene-γ-lactone ring, a key structural feature of parthenolide (B1678480) that is crucial for its biological activity. oaepublish.comnih.govcore.ac.uk

Strategies for Michael Addition to the α-Methylene-γ-Lactone Ring

The synthesis of DMAPT is achieved through the nucleophilic addition of dimethylamine (B145610) to the exocyclic α-methylene group of the γ-lactone ring in parthenolide. ashpublications.orgresearchgate.net This reaction is a classic example of a hetero-Michael addition, where an amine acts as the nucleophile. nih.gov The α-methylene-γ-lactone moiety is an electrophilic center, making it susceptible to attack by nucleophiles like dimethylamine. core.ac.ukbiorxiv.org This specific structural modification has been a primary strategy to enhance the aqueous solubility of parthenolide. oaepublish.comcore.ac.uk The reaction is typically carried out in a suitable solvent such as methanol (B129727) at room temperature. researchgate.net The resulting product, DMAPT, retains the core structure of parthenolide but with the addition of a dimethylamino group at the C13 position. nih.gov

Optimization of Reaction Conditions and Yields

The synthesis of DMAPT has been optimized to achieve high yields. While specific, detailed protocols are often proprietary, the general approach involves reacting parthenolide with dimethylamine under controlled conditions. ashpublications.org For instance, the reaction can be performed using dimethylamine in methanol. researchgate.net To improve scalability and yield, flow chemistry techniques have been employed, reportedly achieving yields greater than 90%. vulcanchem.com Purification of the resulting DMAPT is typically accomplished using reversed-phase chromatography. vulcanchem.com The success of the Michael addition reaction has spurred the development of a variety of PTL derivatives using different amines to explore structure-activity relationships. core.ac.ukcjnmcpu.com

Synthesis and Characterization of Novel this compound Analogs

Building upon the successful synthesis of DMAPT, researchers have explored the creation of novel analogs with the goal of further refining the compound's properties for targeted biological investigations.

Structural Modifications for Targeted Biological Activity

The primary motivation for creating DMAPT analogs is to modulate its biological activity. The α-methylene-γ-lactone ring is widely recognized as essential for the bioactivity of sesquiterpene lactones. nih.gov However, modifications at other positions on the parthenolide scaffold are also being investigated. For example, modifications at the C1-C10 olefin have been explored to create analogs with potentially improved stability and activity profiles. nih.gov One such strategy involves the cyclopropanation of the C1-C10 double bond. nih.gov Additionally, deuterated derivatives of DMAPT, such as DMAPT-D6 where the hydrogens of the dimethylamino group are replaced with deuterium, have been synthesized to investigate the effects of isotopic substitution on the compound's activity. spandidos-publications.com

Comparative Analysis of Derivatization Strategies

The derivatization of parthenolide is not limited to the addition of dimethylamine. A variety of amines have been used in Michael addition reactions to create a library of PTL analogs. core.ac.uk This allows for a comparative analysis of how different amino groups affect the compound's properties. For instance, the use of different linear or cyclic amines can influence the resulting analog's solubility and biological activity. cjnmcpu.com

Furthermore, other derivatization strategies targeting different parts of the parthenolide molecule have been compared. Chemoenzymatic synthesis using P450 enzymes has enabled C-H hydroxylation at positions C9 and C14, which can then be further modified, for example, by carbamoylation. nih.gov These alternative strategies provide a means to generate diverse analogs, although modifications at the C13 position through Michael addition remain a primary and effective approach for improving water solubility while often retaining significant biological activity. nih.govcore.ac.uk

Considerations for Chemical Stability and Formulation for Research Applications

A significant challenge with parthenolide is its chemical instability and poor water solubility, which limits its utility in research. oaepublish.com The development of DMAPT was a direct response to these limitations.

DMAPT is notably more water-soluble than its parent compound, parthenolide. ashpublications.org When formulated as a fumarate (B1241708) salt, DMAPT's water solubility is increased by over 1000-fold compared to parthenolide. ashpublications.orgnih.gov This enhanced solubility is a critical factor for its use in various in vitro and in vivo research models. DMAPT can be dissolved in solvents such as ethanol, DMSO, and DMF. caymanchem.com

However, the stability of DMAPT itself is a consideration. The Michael addition reaction that forms DMAPT is reversible, meaning the compound can undergo a reverse Michael deamination reaction to regenerate parthenolide. google.com This potential instability can present challenges for long-term storage and formulation. google.com Despite this, DMAPT has demonstrated stability for at least four years when stored at -20°C as a crystalline solid. caymanchem.com For experimental use, DMAPT is often prepared as a stock solution in a suitable solvent like sterile water (with sonication to aid dissolution) or DMSO. scispace.com

To address stability and further enhance its properties, various formulation strategies have been explored for parthenolide and its derivatives. These include encapsulation in liposomes and modification with chitosan (B1678972) to create more stable and targeted delivery systems for research purposes. researchgate.net

Molecular and Cellular Mechanisms of Action of Dimethylaminoparthenolide

Primary Molecular Targets and Direct Binding Interactions

DMAPT exerts its biological effects through direct interaction with several key intracellular proteins, leading to the disruption of critical signaling cascades.

Inhibition of Nuclear Factor-kappa B (NF-κB) Pathway Components

A primary and well-documented mechanism of DMAPT is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govashpublications.orgnih.gov NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immune responses, cell survival, and proliferation. nih.govmdpi.com Its constitutive activation is a hallmark of many cancers. nih.govmdpi.com DMAPT's inhibitory action on this pathway is a key contributor to its anti-tumor and anti-inflammatory properties. oncotarget.comnih.gov

The canonical NF-κB pathway is a major target of DMAPT. nih.gov In resting cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB dimer, where it can activate gene transcription. nih.govmdpi.com

DMAPT directly targets and inhibits the IκB kinase β (IKKβ) subunit of the IKK complex. nih.govmdpi.com It has been shown that DMAPT binds to a cysteine residue within IKKβ. nih.gov This interaction prevents the phosphorylation of IκBα, thereby blocking its degradation and keeping the NF-κB complex sequestered in the cytoplasm. nih.govmdpi.com By inhibiting IKKβ, DMAPT effectively shuts down the canonical NF-κB signaling cascade. nih.gov

In addition to inhibiting IKKβ, DMAPT can also directly interfere with the p65 subunit of NF-κB. nih.govmdpi.com Some evidence suggests that parthenolide (B1678480), the parent compound of DMAPT, can directly alkylate cysteine residue 38 of the p65 subunit, which is critical for its DNA binding ability. oncotarget.comencyclopedia.pub This direct interaction with p65 prevents it from binding to its target DNA sequences in the nucleus, further ensuring the downregulation of NF-κB-mediated gene transcription. nih.govcaymanchem.com Studies have shown that DMAPT can reduce the DNA binding of the p65 subunit by 75% at a concentration of 50 µM. caymanchem.com

Direct Binding to and Inhibition of IκB Kinase β (IKKβ)

Interaction with Ribosomal Protein L10 (RPL10)

Recent research has identified Ribosomal Protein L10 (RPL10) as a specific binding partner for DMAPT in pancreatic cancer cells. nih.govportlandpress.com RPL10 is a component of the 60S ribosomal subunit and also possesses extra-ribosomal functions, including the regulation of gene expression. atlasgeneticsoncology.orgmdpi.com The interaction between DMAPT and RPL10 leads to a decrease in RPL10 expression. nih.gov This reduction in RPL10 levels subsequently triggers a decrease in the expression of p65 and IKKγ, key components of the NF-κB pathway, through a direct binding interaction between RPL10 and these proteins. nih.govresearchgate.net This cooperative downregulation of RPL10 and the NF-κB signaling pathway contributes to the anti-proliferative effects of DMAPT. oncotarget.comnih.gov

Target ProteinInteracting CompoundEffect of InteractionDownstream Consequence
IκB Kinase β (IKKβ)DimethylaminoparthenolideDirect binding and inhibition. nih.govmdpi.comPrevents IκBα phosphorylation and degradation. nih.gov
p65 (NF-κB subunit)This compoundDisrupts DNA binding. nih.govcaymanchem.comInhibits NF-κB transcriptional activity. nih.gov
Ribosomal Protein L10 (RPL10)This compoundBinds to RPL10, decreasing its expression. nih.govReduces expression of p65 and IKKγ. nih.gov

Modulation of Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway

DMAPT has been shown to suppress the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. scribd.comnih.gov The STAT3 pathway is another critical regulator of cell growth, survival, and differentiation, and its persistent activation is common in many cancers. nih.govoaepublish.com DMAPT and its parent compound, parthenolide, inhibit the phosphorylation of STAT3. mdpi.comscribd.com This prevention of phosphorylation inhibits STAT3 dimerization, its translocation to the nucleus, and subsequent STAT3-dependent gene expression. mdpi.com The downregulation of the STAT3 pathway by DMAPT contributes to its anti-tumor effects, including the suppression of lung tumorigenesis. scribd.com

Secondary Molecular Pathways and Cellular Effects

Cellular EffectMediating FactorsOutcome
Induction of Oxidative StressIncreased Reactive Oxygen Species (ROS). ashpublications.orgDNA damage, activation of stress pathways. spandidos-publications.com
Apoptosis InductionCaspase activation, p53 activation. ashpublications.orgscispace.comProgrammed cell death of cancer cells.
Cell Cycle ArrestModulation of cell cycle regulatory proteins. nih.govInhibition of cancer cell proliferation.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

A primary mechanism of DMAPT's action is the induction of reactive oxygen species (ROS), leading to significant oxidative stress within cancer cells. nih.govcornell.edunih.gov Studies have shown that treatment with DMAPT leads to a marked increase in intracellular ROS levels. nih.govcornell.edunih.gov This surge in ROS is a critical event that triggers downstream cellular responses, including cell death. nih.govcornell.edu

The generation of ROS by DMAPT has been linked to the activation of NADPH oxidase, which in turn produces superoxide (B77818) anions. nih.gov This increase in oxidative stress can be reversed by the antioxidant N-acetyl cysteine, highlighting the central role of ROS in DMAPT's mechanism. caymanchem.com The elevated ROS levels contribute to the depletion of crucial cellular antioxidants, further exacerbating the state of oxidative stress. nih.gov This targeted induction of ROS appears to be more detrimental to cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, providing a potential therapeutic window. nih.govcornell.edu

Table 1: Effects of this compound on ROS and Oxidative Stress

Cell Line Effect Observation Citation
Chronic Myeloid Leukemia (CML) cells Increased ROS levels DMAPT induced cell death in CML cells with little effect on normal hematopoietic cells. nih.govcornell.edu
MDA-MB-231 (Triple-Negative Breast Cancer) Stimulation of ROS generation DMAPT induced the production of superoxide anion by activating NADPH oxidase. nih.gov
MDA-MB-231 (Triple-Negative Breast Cancer) Reversibility of effects The effects of DMAPT were reversed by the antioxidant N-acetyl cysteine. caymanchem.com

Perturbation of Glutathione (B108866) Homeostasis

Concurrent with the induction of ROS, DMAPT significantly disrupts glutathione (GSH) homeostasis. nih.govnih.govnih.gov Glutathione is a critical intracellular antioxidant that plays a key role in neutralizing ROS and protecting cells from oxidative damage. DMAPT treatment leads to a depletion of intracellular GSH levels. nih.govcaymanchem.com This reduction in the cellular antioxidant capacity makes cancer cells more vulnerable to the damaging effects of the increased ROS. nih.govnih.govresearchgate.net

Table 2: Impact of this compound on Glutathione Levels

Cell Line Concentration Effect on Glutathione (GSH) Citation
MDA-MB-231 (Breast Cancer) 25 µM Decreased intracellular GSH levels caymanchem.com
MDA-MB-231 (Breast Cancer) Not Specified Depletion of glutathione nih.gov
Panc-1 (Pancreatic Cancer) Not Specified Depletion of glutathione levels nih.govnih.govresearchgate.net

Activation of Apoptotic Pathways (e.g., Caspases, PARP Cleavage)

DMAPT is a potent inducer of apoptosis, or programmed cell death, in various cancer cell types. spandidos-publications.comresearchgate.net This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. spandidos-publications.commdpi.com A hallmark of apoptosis is the activation of a cascade of enzymes called caspases. nih.gov

DMAPT treatment has been shown to induce the activation of key executioner caspases, such as caspase-3. researchgate.net Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP). researchgate.netnih.govfrontiersin.org The cleavage of PARP into 89-kDa and 24-kDa fragments is a well-established marker of apoptosis and serves to prevent DNA repair, thereby facilitating cell death. semanticscholar.org Studies have demonstrated that DMAPT induces PARP cleavage, confirming the activation of the caspase cascade. researchgate.net Furthermore, DMAPT-induced apoptosis can be mediated by death receptors, leading to the activation of the extrinsic pathway. spandidos-publications.com

Table 3: this compound's Role in Apoptosis

Cell Line Apoptotic Event Key Proteins Involved Citation
Glioblastoma (U87, LN229) Death-receptor-mediated extrinsic apoptosis Caspases spandidos-publications.com
Colorectal Cancer (inferred from Parthenolide studies) Caspase-3 dependent apoptosis Caspase-3, PARP researchgate.net
Various Cancer Models Intrinsic and Extrinsic Pathways Caspases, Death Receptors spandidos-publications.commdpi.com

Modulation of Jun N-terminal Kinase (JNK) Pathway

The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling network, is significantly modulated by DMAPT. nih.govnih.gov The activation of the JNK pathway is often associated with cellular stress responses, including apoptosis. scispace.com

Research indicates that DMAPT treatment leads to the activation of JNK. nih.gov This activation is linked to the ROS generation and glutathione depletion caused by the compound. nih.govcapes.gov.br In some contexts, the pro-apoptotic JNK pathway is suppressed by high levels of NF-κB activity; therefore, by inhibiting NF-κB, DMAPT may enhance JNK-mediated apoptosis. nih.govscispace.com The activation of the JNK pathway by DMAPT has been observed in various cancer models and is considered a contributing factor to its anticancer effects. nih.govnih.gov

Table 4: this compound and the JNK Pathway

Cell Line Effect on JNK Pathway Associated Mechanisms Citation
MDA-MB-231 (Breast Cancer) Activation of JNK Linked to ROS generation and glutathione depletion. nih.gov
Panc-1 (Pancreatic Cancer) Enhanced JNK-mediated apoptosis DMAPT inhibition of NF-κB may enhance Actinomycin-D-induced c-Jun JNK-mediated apoptosis. nih.gov
Pancreatic Cancer Cells Phosphorylation of c-Jun Combination with Actinomycin-D increased phosphorylation of c-Jun in a dose-dependent manner. scispace.com

Inhibition of DNA Double-Strand Break (DSB) Repair

DMAPT has been shown to impair the repair of DNA double-strand breaks (DSBs), which are highly lethal forms of DNA damage. sigmaaldrich.comnih.govfrontiersin.org Cells primarily utilize two major pathways to repair DSBs: homologous recombination (HR) and non-homologous end joining (NHEJ). nih.govnih.gov DMAPT interferes with both of these critical repair mechanisms. sigmaaldrich.comaacrjournals.orgnih.gov

The inhibition of DSB repair by DMAPT is linked to its ability to inhibit the transcription factor NF-κB. nih.gov This inhibition leads to a reduction in the efficiency of both HR and NHEJ. sigmaaldrich.com In the context of NHEJ, DMAPT has been observed to decrease the chromatin binding of key proteins like Ku70/80 and reduce the recruitment of XRCC4, a crucial component of the ligation complex. aacrjournals.orgnih.gov This impairment of DNA repair sensitizes cancer cells to DNA-damaging agents like radiation. nih.gov The persistence of 53BP1 foci after DMAPT treatment further indicates a failure to complete the NHEJ repair process. aacrjournals.org

Table 5: Inhibition of DNA Double-Strand Break Repair by this compound

DNA Repair Pathway Key Protein/Process Affected Observed Effect Citation
Non-Homologous End Joining (NHEJ) Ku70/80 chromatin binding Reduced aacrjournals.orgnih.gov
Non-Homologous End Joining (NHEJ) XRCC4 chromatin recruitment Decreased aacrjournals.orgnih.gov
Non-Homologous End Joining (NHEJ) 53BP1 foci Increased persistence aacrjournals.org
Homologous Recombination (HR) Overall efficiency Impaired sigmaaldrich.com

Effects on Cell Cycle Regulatory Proteins (e.g., Cyclin D1, p21)

DMAPT also exerts its anticancer effects by modulating the expression and function of key cell cycle regulatory proteins, which govern cell proliferation. nih.govum.edu.mynih.gov Two such critical proteins are Cyclin D1 and p21. Cyclin D1 is a protein that promotes progression through the G1 phase of the cell cycle, while p21 is a cyclin-dependent kinase inhibitor that can halt cell cycle progression. researchgate.netnih.gov

Studies have demonstrated that DMAPT treatment leads to a downregulation of Cyclin D1. nih.govcornell.edu This reduction in Cyclin D1 levels contributes to cell cycle arrest, preventing cancer cells from proliferating. nih.govcornell.edu In some cellular contexts, the interplay between Cyclin D1 and p21 is crucial for regulating cell migration and tumor progression. nih.gov While the direct effect of DMAPT on p21 is less consistently reported across all studies, its impact on Cyclin D1 is a significant mechanism by which it inhibits cancer cell growth. nih.govcornell.eduum.edu.my The modulation of these cell cycle regulators by DMAPT can lead to cell cycle arrest in the G0 and G2 phases. nih.govcornell.edu

Table 6: this compound's Influence on Cell Cycle Proteins

Cell Line Protein Affected Effect Consequence Citation
Chronic Myeloid Leukemia (CML) cells Cyclin D1 Down-regulation Cell cycle arrest in G0 and G2 phases nih.govcornell.edu
Cancer Stem-like Cells Cyclin D1, p21 Mediated effects Elimination of cancer stem-like cells um.edu.my
Colorectal Cancer Cells Cyclin D1 Down-regulation Growth suppression nih.gov

Preclinical Efficacy Studies in in Vitro and Non Human in Vivo Models

In Vitro Anti-proliferative and Cytotoxic Activities

Evaluation in Diverse Cancer Cell Lines

DMAPT has demonstrated significant cytotoxic and anti-proliferative effects across a wide spectrum of human cancer cell lines. scispace.comspandidos-publications.com Laboratory studies have confirmed its activity against cancers with high incidence and mortality, including pancreatic, lung, prostate, leukemia, glioblastoma, and breast cancer. mdpi.comscispace.comspandidos-publications.comresearchgate.netscribd.combohrium.com

In pancreatic cancer, DMAPT has been shown to be cytotoxic to multiple cell lines, including AsPC-1, BxPC-3, MIA PaCa-2, and Panc-1. nih.govnih.govresearchgate.net Research indicates that its mechanism in these cells can involve the inhibition of the NF-κB pathway. nih.govnih.gov For non-small cell lung cancer (NSCLC) cell lines such as A549 and H522, and even in an immortalized human bronchial epithelial cell line (BEAS2B), DMAPT has shown potent anti-cancer activity. scribd.comnih.goviu.edu

Prostate cancer cell lines, both androgen-independent (PC-3 and DU145) and androgen-dependent (LNCaP), have also been found to be susceptible to DMAPT. aacrjournals.orgmedchemexpress.comnih.govnih.gov Studies have shown that DMAPT inhibits the proliferation and viability of PC-3 and DU145 cells. medchemexpress.com In the context of leukemia, DMAPT has shown potent cytotoxicity against acute myelogenous leukemia (AML) cells, selectively targeting leukemia stem and progenitor cells. researchgate.netmedchemexpress.comashpublications.org

The efficacy of DMAPT extends to glioblastoma, one of the most aggressive brain tumors. A derivative of DMAPT, known as DMAPT-D6, has been shown to induce significant cytotoxicity in glioblastoma (GBM) cells. spandidos-publications.com Furthermore, in triple-negative breast cancer cells (MDA-MB231), both parthenolide (B1678480) and DMAPT have been evaluated for their cytotoxic effects. researchgate.netcaymanchem.com

Cytotoxic and Anti-proliferative Effects of DMAPT on Various Cancer Cell Lines
Cancer TypeCell Line(s)Observed EffectsReference
Pancreatic CancerAsPC-1, BxPC-3, MIA PaCa-2, Panc-1Inhibition of cell growth, enhanced anti-proliferative effects in combination with gemcitabine (B846). nih.govnih.govresearchgate.net
Lung Cancer (NSCLC)A549, H522Inhibition of cellular proliferation by more than 95% at concentrations of 5 to 20μM. nih.goviu.edu
Prostate CancerPC-3, DU145, CWR22Rv1, LNCaP-95Inhibition of cell proliferation and viability, increased population doubling times. aacrjournals.orgmedchemexpress.comnih.gov
Leukemia (AML)Primary AML cellsInduces rapid death of primary human leukemia stem cells (LSCs) and bulk leukemic populations. medchemexpress.comashpublications.org
Glioblastoma (GBM)U87, LN229DMAPT-D6 derivative induced significant cytotoxicity. spandidos-publications.com
Breast Cancer (Triple-Negative)MDA-MB231Cytotoxic effects, inhibition of cell migration. researchgate.netcaymanchem.com

Induction of Programmed Cell Death Mechanisms

A key aspect of DMAPT's anti-cancer activity is its ability to induce programmed cell death, primarily apoptosis. scispace.comflinders.edu.auiu.edu In glioblastoma cells, a derivative of DMAPT triggered death receptor-mediated extrinsic apoptosis. spandidos-publications.com This process involves the activation of caspase-8, which can then directly activate executioner caspases like caspase-3 or cleave Bid, a pro-apoptotic protein, leading to the engagement of the mitochondrial (intrinsic) pathway. scielo.org

Studies have shown that DMAPT can induce apoptosis in various cancer cells through mechanisms that include the generation of reactive oxygen species (ROS) and the inhibition of the pro-survival transcription factor NF-κB. spandidos-publications.comashpublications.orgnih.gov For instance, in non-small cell lung cancer cells, DMAPT-induced apoptosis was enhanced when combined with ionizing radiation, as evidenced by the cleavage of PARP, a key substrate of executioner caspases. nih.gov Similarly, in prostate cancer cells, DMAPT's ability to induce apoptosis is linked to the generation of ROS and subsequent activation of the JNK signaling pathway. nih.gov The induction of apoptosis has also been observed in pancreatic cancer cells and acute myeloid leukemia cells following treatment with DMAPT. scispace.comashpublications.org

Effects on Cell Proliferation and Viability

DMAPT consistently demonstrates the ability to inhibit cell proliferation and reduce the viability of cancer cells. researchgate.netmedchemexpress.com In prostate cancer cell lines PC-3 and DU145, treatment with DMAPT at concentrations of 5 µM and 4 µM, respectively, significantly increased the population doubling times. medchemexpress.com Specifically, the doubling time for PC-3 cells increased from 23.0 ± 5.0 hours to 42.0 ± 3.0 hours, and for DU145 cells, it increased from 20.4 ± 2.2 hours to 72.5 ± 24.8 hours. medchemexpress.com

In non-small cell lung cancer and transitional cell carcinoma cell lines, a BrdU accumulation assay revealed that DMAPT at concentrations between 5 and 20µM inhibited cellular proliferation by over 95%. nih.goviu.edu Furthermore, in triple-negative breast cancer cells, DMAPT treatment not only exerted a cytotoxic effect but also inhibited cell migration. researchgate.netcaymanchem.com Combination studies in pancreatic cancer cells have shown that DMAPT enhances the anti-proliferative effects of the standard chemotherapeutic agent, gemcitabine. nih.gov

Efficacy in Non-Human In Vivo Cancer Models

Impact on Tumor Growth in Xenograft Models

The anti-tumor activity of DMAPT observed in vitro has been successfully translated to non-human in vivo models, primarily through the use of xenografts, where human cancer cells are implanted into immunodeficient mice.

Oral administration of DMAPT has been shown to suppress the growth of A549 lung cancer and UMUC-3 bladder cancer subcutaneous xenografts by 54% and 63%, respectively. nih.goviu.edu In prostate cancer, DMAPT has demonstrated single-agent in vivo activity, decreasing the volume of subcutaneous tumors in a dose-dependent manner in mice bearing CWR22Rv1 and PC-3 xenografts. aacrjournals.orgnih.gov Specifically, treatment of PC-3 prostate tumor xenografts with oral DMAPT in combination with radiation therapy resulted in significantly smaller tumor volumes compared to either treatment alone. nih.gov

In a breast cancer mouse xenograft model using MDA-MB-231 cells, DMAPT at a dose of 50 mg/kg was found to decrease tumor volume. caymanchem.com Furthermore, in a genetically engineered mouse model of pancreatic cancer, the combination of DMAPT and gemcitabine significantly decreased tumor size. nih.gov Studies on lung tumorigenesis in a mouse model also showed that intranasal administration of DMAPT significantly reduced lung tumor multiplicity. scribd.com

In Vivo Efficacy of DMAPT in Xenograft Models
Cancer TypeXenograft ModelKey FindingsReference
Lung Cancer (NSCLC)A549 subcutaneous xenograftSuppressed tumor growth by 54%. nih.goviu.edu
Prostate CancerPC-3 subcutaneous xenograftSignificantly decreased tumor growth when combined with radiation therapy. mdpi.comnih.gov
Prostate CancerCWR22Rv1 and PC-3 subcutaneous xenograftsDecreased tumor volume in a dose-dependent manner as a single agent. aacrjournals.org
Breast CancerMDA-MB-231 mouse xenograftDecreased tumor volume. caymanchem.com
Pancreatic CancerGenetically engineered mouse model (KrasG12D/+; Trp53R172H; Pdx-1-Cre)Combination with gemcitabine significantly decreased tumor size. nih.gov

Effects on Metastasis and Tumor Microenvironment in Animal Models

Beyond its impact on primary tumor growth, DMAPT has also shown potential in inhibiting metastasis, the spread of cancer cells to distant organs, which is a major cause of cancer-related mortality.

In a transgenic adenocarcinoma of the mouse prostate (TRAMP) model, DMAPT treatment significantly reduced metastatic spread to the lungs by 95%. flinders.edu.aunih.gov Another study using the TRAMP model found that DMAPT reduced the metastatic area in lung tissues by 92%. medchemexpress.com In a genetically engineered mouse model of pancreatic cancer, the combination of DMAPT and gemcitabine significantly decreased the incidence of liver metastasis. nih.gov Furthermore, in an A549 lung cancer xenograft model, oral dosing of DMAPT suppressed lung metastatic volume by 28%. nih.goviu.edu

DMAPT's effects on the tumor microenvironment are also a subject of ongoing research. The tumor microenvironment, which includes various non-cancerous cells and the extracellular matrix, plays a crucial role in tumor progression and metastasis. nih.gov In a mouse model of pancreatic cancer, the combination of DMAPT and gemcitabine led to an increase in the percentage of normal ducts and a decrease in intraepithelial neoplasia-2 lesions, suggesting a favorable alteration of the tumor microenvironment. mdpi.com

Studies in Genetically Engineered Mouse Models (e.g., TRAMP mice)

Genetically engineered mouse models (GEMMs) that closely mimic human diseases are invaluable tools for preclinical research. embopress.orgbiologists.com In the context of prostate cancer, the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model is a well-established platform for evaluating novel therapeutics. allenpress.comnih.gov

Studies utilizing TRAMP mice have shown that DMAPT can selectively sensitize prostate tumor tissue to radiation. mdpi.comallenpress.com In one study, TRAMP mice treated with DMAPT prior to whole-body X-irradiation exhibited increased apoptosis in prostate tumor tissue, especially in areas with high-grade prostatic intraepithelial neoplasia lesions. mdpi.com Simultaneously, DMAPT demonstrated a radioprotective effect on healthy tissues. mdpi.comallenpress.comresearchgate.net This dual action of enhancing tumor radiosensitivity while protecting normal tissue is a significant finding in preclinical radiotherapy research. allenpress.com

In a pancreatic cancer model using LSL-KrasG12D/+; LSL-Trp53R172H; Pdx-1-Cre mice, which develop pancreatic adenocarcinoma that mirrors the human disease, DMAPT was evaluated in combination with the standard chemotherapeutic agent, gemcitabine. nih.govnih.gove-century.us The combination therapy resulted in a significant increase in median survival and a decrease in tumor size, incidence, and multiplicity of pancreatic adenocarcinomas. nih.govnih.gov Furthermore, the combination of DMAPT and gemcitabine significantly reduced the incidence of liver metastasis. nih.govnih.gov

Another study in a different pancreatic cancer GEMM, the LSL-KrasG12D;Pdx-1-Cre model, investigated the effects of DMAPT and sulindac, a non-steroidal anti-inflammatory drug, in combination with gemcitabine. doi.orgmdpi.com This research indicated that the combination therapy could delay or prevent the progression of premalignant pancreatic lesions. doi.orgmdpi.com

Table 1: Effects of DMAPT in Genetically Engineered Mouse Models of Cancer
Mouse ModelCancer TypeTreatmentKey FindingsReference
TRAMPProstate CancerDMAPT + RadiotherapySelectively sensitizes tumor tissue to radiation while protecting healthy tissues. mdpi.comallenpress.com
LSL-KrasG12D/+; LSL-Trp53R172H; Pdx-1-CrePancreatic CancerDMAPT + GemcitabineIncreased median survival, decreased tumor size and incidence, and reduced liver metastasis. nih.govnih.gov
LSL-KrasG12D;Pdx-1-CrePancreatic CancerDMAPT + Sulindac + GemcitabineDelayed or prevented progression of premalignant pancreatic lesions. doi.orgmdpi.com

Preclinical Efficacy in Other Disease Models (Non-Human)

Anti-inflammatory Effects in Relevant Models

The anti-inflammatory properties of parthenolide and its derivatives, including DMAPT, are well-documented and are largely attributed to the inhibition of the NF-κB signaling pathway. nih.govresearchgate.netfrontiersin.orgnih.gov In a murine model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, intraperitoneal administration of DMAPT was shown to attenuate the chemically induced colitis. nih.gov This suggests a potential therapeutic role for DMAPT in inflammatory bowel disease.

Further studies have highlighted that DMAPT and its parent compound, parthenolide, can reduce the production of several pro-inflammatory cytokines. nih.govnih.gov In a study using a pancreatic cancer mouse model, while gemcitabine treatment alone increased levels of inflammatory cytokines such as IL-1α, IL-1β, and IL-17, the addition of DMAPT reduced the levels of IL-12p40, monocyte chemotactic protein-1 (MCP-1), macrophage inflammatory protein-1 beta (MIP-1β), eotaxin, and tumor necrosis factor-alpha (TNF-α). nih.gov These cytokines are all target genes of NF-κB, underscoring DMAPT's mechanism of action. nih.gov

Potential in Auto-inflammatory Disorders (e.g., FMF-derived PBMCs)

Familial Mediterranean Fever (FMF) is a hereditary auto-inflammatory disorder characterized by recurrent episodes of fever and inflammation, driven by mutations in the MEFV gene and increased production of pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.govmums.ac.ircivilica.comresearchgate.net

In an in vitro study using peripheral blood mononuclear cells (PBMCs) derived from FMF patients, DMAPT demonstrated significant anti-inflammatory effects. nih.govnih.govmums.ac.ir The study showed that DMAPT decreased the expression levels of key inflammatory pathway components, including NF-κB, NLRP3, MEFV, CASP1, and IL-1β. nih.govnih.govmums.ac.ir Consequently, the secretion of the pro-inflammatory cytokines IL-1β and IL-18 was also reduced. nih.govnih.govmums.ac.ir Interestingly, the level of the anti-inflammatory cytokine IL-37 was also decreased by DMAPT treatment. nih.gov These findings suggest that DMAPT could be a potential therapeutic agent for FMF and other similar auto-inflammatory conditions. nih.govnih.govmums.ac.ir

Table 2: Anti-inflammatory Effects of DMAPT in FMF-Derived PBMCs
Target Gene/ProteinEffect of DMAPTReference
NF-κB (mRNA)Decreased Expression nih.govnih.govmums.ac.ir
NLRP3 (mRNA)Decreased Expression nih.govnih.govmums.ac.ir
MEFV (mRNA)Decreased Expression nih.govnih.govmums.ac.ir
CASP1 (mRNA)Decreased Expression nih.govnih.govmums.ac.ir
IL-1β (mRNA)Decreased Expression nih.govnih.govmums.ac.ir
IL-1β (secreted protein)Reduced Secretion nih.govnih.govmums.ac.ir
IL-18 (secreted protein)Reduced Secretion nih.govnih.govmums.ac.ir

Combination Therapy Approaches in Preclinical Settings

Synergistic Effects with Chemotherapeutic Agents (e.g., Gemcitabine, Actinomycin-D)

The combination of DMAPT with conventional chemotherapeutic agents has been a key area of investigation, with the aim of enhancing anti-cancer efficacy and overcoming drug resistance. sci-hub.sescispace.comnih.gov

As previously mentioned, in a genetically engineered mouse model of pancreatic cancer, the combination of DMAPT and gemcitabine demonstrated superior outcomes compared to either agent alone. nih.govnih.gov It is hypothesized that because gemcitabine can induce NF-κB activity, which may lead to chemoresistance, the co-administration of an NF-κB inhibitor like DMAPT can enhance the therapeutic effect of gemcitabine. mdpi.comnih.govnih.gove-century.us

The synergistic potential of DMAPT has also been explored with Actinomycin-D, a polypeptide antibiotic that inhibits RNA synthesis. sci-hub.sescispace.comnih.govnih.gov In studies using the Panc-1 human pancreatic cancer cell line, the combination of DMAPT and Actinomycin-D resulted in a significantly higher level of cell death than either drug administered individually. sci-hub.sescispace.comnih.gov The analysis of this combination indicated synergistic to moderately additive effects, suggesting that such a combination could improve the killing of pancreatic cancer cells. sci-hub.senih.govnih.gov The proposed mechanism for this synergy is that DMAPT's inhibition of NF-κB enhances the apoptotic effects of Actinomycin-D. scispace.comnih.govnih.gov

Sensitization to Radiotherapy in Animal Models

DMAPT has shown promise as a radiosensitizer, a compound that makes cancer cells more susceptible to the effects of radiation therapy. spandidos-publications.comallenpress.comnih.gov In a study involving TRAMP mice, treatment with DMAPT prior to whole-body X-irradiation led to a significant reduction in tumor growth and an increase in apoptosis within the prostate tumors. allenpress.comresearchgate.net A key finding was the selective nature of this radiosensitization, with tumor tissue being more affected than surrounding healthy tissues. allenpress.com

Further research in a non-small-cell lung carcinoma (NSCLC) model revealed that DMAPT's radiosensitizing effect is linked to its ability to inhibit the repair of DNA double-strand breaks, which are critical lesions induced by ionizing radiation. nih.gov DMAPT was found to reduce both homologous recombination and non-homologous end joining, two major pathways for DNA double-strand break repair. nih.gov This impairment of DNA repair mechanisms in cancer cells enhances their vulnerability to radiation.

Structure Activity Relationships Sar and Computational Investigations

Elucidation of Key Structural Features for Biological Activity.ontosight.ainih.govcaymanchem.com

The biological activity of dimethylaminoparthenolide is intrinsically linked to specific structural components that have been identified and studied in detail. These features are a legacy of its parent compound, parthenolide (B1678480), but with modifications that alter its physicochemical properties.

Importance of the α-Methylene-γ-Lactone Ring.ontosight.ainih.gov

The α-methylene-γ-lactone ring is a critical pharmacophore for the biological activity of many sesquiterpene lactones, including the parent compound of DMAPT, parthenolide. nih.govnih.gov This electrophilic center is highly reactive and is believed to be responsible for the alkylating ability of these compounds, allowing them to form covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. mdpi.com This interaction is thought to be a primary mechanism through which parthenolide and its analogues exert their effects, including the inhibition of transcription factors like NF-κB. nih.govresearchgate.net

While functionalization at the C13 position within this lactone ring, as seen in the creation of DMAPT, can sometimes lead to a decrease in activity, the underlying lactone structure remains essential. nih.gov The modification in DMAPT is designed to be reversible, allowing for the potential regeneration of the active α-methylene-γ-lactone moiety in vivo.

Role of the Dimethylamino Moiety in Solubility and Activity Reversion (Prodrug Concept).ontosight.ainih.govnih.gov

Parthenolide itself has limited clinical potential due to its poor water solubility and consequently low bioavailability. researchgate.net The introduction of the dimethylamino group at the C13 position via a Michael addition reaction to create this compound (DMAPT) was a strategic chemical modification to overcome this limitation. researchgate.netoaepublish.com

This amino group significantly enhances the water solubility of the compound, particularly when formulated as a salt, such as the fumarate (B1241708) salt, which is reported to be 1000-fold more water-soluble than parthenolide. researchgate.net This improved solubility is a key factor in its enhanced bioavailability. oaepublish.com

DMAPT is considered a prodrug. nih.govresearchgate.net A prodrug is an inactive or less active compound that is metabolized in the body to an active form. In the case of DMAPT, it is designed to be stable for administration and then, within the physiological environment, to revert to the parent compound, parthenolide, or a similar active species, thereby restoring the crucial α-methylene-γ-lactone ring required for its biological activity. nih.govresearchgate.net This reversion allows it to exert the potent cytotoxic and anti-inflammatory effects associated with parthenolide. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. researchgate.net For sesquiterpene lactones, QSAR models have been developed to understand the features that contribute to their cytotoxic and other biological effects. nih.gov

These models have highlighted the importance of several structural features for the activity of sesquiterpene lactones in general, such as:

The presence of a double bond between C-1 and C-10. nih.gov

A hydroxyl group at the C-5 position. nih.gov

An angeloyloxy group at the C-8 position. nih.gov

While these specific findings relate to a broader class of compounds, the principles of QSAR are applicable to the optimization of parthenolide derivatives like DMAPT. nih.gov By quantifying the effects of structural modifications, QSAR can guide the design of new analogues with potentially improved activity or more desirable pharmacokinetic properties. yachaytech.edu.ec The development of statistically robust QSAR models can help in predicting the anti-leukemic activity of new sesquiterpene lactones. yachaytech.edu.ec

In Silico Approaches for Target Identification and Ligand Binding.mdpi.comnih.govresearchgate.net

In silico methods, which utilize computer simulations, are increasingly used to predict how a compound like this compound might interact with biological targets. nih.govplos.org These computational tools can help identify potential protein targets and elucidate the mechanism of action at a molecular level.

Molecular Docking and Binding Site Prediction.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., DMAPT) when bound to a second molecule (the receptor, e.g., a protein). nih.govplos.org This method is instrumental in identifying potential binding sites on proteins and estimating the strength of the interaction. mdpi.com

For DMAPT and its parent compound parthenolide, molecular docking can be used to:

Identify potential molecular targets: By screening DMAPT against a library of protein structures, researchers can identify proteins to which it may bind, suggesting potential mechanisms for its observed biological activities, such as its anti-inflammatory and anti-cancer effects. researchgate.net One of the known targets for parthenolide is the p65 subunit of NF-κB, and DMAPT has been shown to inhibit the binding of this subunit to DNA. caymanchem.comcaymanchem.com

Predict binding modes: Docking simulations can provide a detailed picture of how DMAPT or parthenolide fits into the binding pocket of a target protein. This includes identifying key amino acid residues that interact with the ligand, which can be later verified through experimental methods.

Guide lead optimization: Understanding the binding interactions can inform the design of new analogues with improved affinity and selectivity for a specific target.

These in silico approaches, in combination with experimental data, provide a powerful platform for understanding the complex pharmacology of this compound and for the rational design of future therapeutic agents. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Computational methods are essential for understanding the three-dimensional structure and dynamic behavior of molecules, which are critical determinants of their biological activity. For sesquiterpene lactones like this compound (DMAPT), which possess a flexible macrocyclic scaffold, conformational analysis and molecular dynamics (MD) simulations provide invaluable insights into their structure-activity relationships.

Molecular Dynamics (MD) Simulations: MD simulations offer a powerful tool to study the dynamic nature of molecules over time, replicating biological conditions in a computational environment. researchgate.net These simulations can reveal how a ligand like DMAPT behaves within a solvent or how it interacts with its protein target. For derivatives of parthenolide, MD simulations have been employed to verify the stability of ligand-protein complexes. In one study targeting casein kinase IIα (CK2), a 200-nanosecond MD simulation confirmed that a promising parthenolide derivative formed a stable complex with the target enzyme, validating its potential as an inhibitor. researchgate.net Such simulations provide data on the flexibility of the ligand, changes in protein conformation upon binding, and the stability of key interactions, such as hydrogen bonds. researchgate.net

The insights gained from these computational studies are crucial for understanding how the addition of the dimethylamino group to the parthenolide scaffold not only improves solubility but also potentially influences the conformational landscape of the molecule, affecting its binding affinity and specificity.

Table 1: Representative Data from Conformational and Molecular Dynamics Studies of Sesquiterpene Lactones

This table illustrates the typical parameters and findings derived from computational analyses of parthenolide and its analogues. The values are representative examples based on published studies of similar compounds.

ParameterDescriptionRepresentative FindingSignificance
Lowest Energy Conformation The most stable three-dimensional arrangement of the molecule in a given environment."Crown" or "Chair-boat" conformation for the germacrane (B1241064) ring.Determines the overall shape and accessibility of reactive sites.
Key Dihedral Angles Angles between planes of atoms that define the molecule's shape (e.g., orientation of the lactone ring).Specific angles define "U-shaped" vs. "S-shaped" geometries. researchgate.netdeepdyve.comInfluences the molecule's ability to fit into a target's binding pocket. deepdyve.com
RMSD (Root Mean Square Deviation) A measure of the average distance between the atoms of the ligand-protein complex over the course of an MD simulation.A low RMSD value (e.g., < 3 Å) over a 200 ns simulation. researchgate.netIndicates the stability of the binding complex. researchgate.net
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual amino acid residues in the protein target during the simulation.Low fluctuation in binding site residues.Identifies key, stable interaction points between the ligand and the protein.
Binding Free Energy (ΔG) The calculated energy released upon ligand binding, often computed using MM/PBSA or MM/GBSA methods.Favorable negative values (e.g., -50 to -100 kcal/mol). tandfonline.comPredicts the affinity of the ligand for its target; lower values suggest stronger binding. tandfonline.com

Pharmacophore Modeling for Rational Design of New Derivatives

Pharmacophore modeling is a cornerstone of rational drug design, allowing medicinal chemists to distill the essential structural features of a molecule required for its biological activity. nih.gov A pharmacophore model represents the key steric and electronic features that are necessary for optimal molecular interactions with a specific biological target. This approach has been instrumental in understanding the activity of parthenolide and guiding the design of derivatives like DMAPT.

Key Pharmacophoric Features: Structure-activity relationship studies have identified several key features of parthenolide and its analogues that are critical for their anticancer activity. The most crucial of these is the α-methylene-γ-lactone moiety, which acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (like cysteine) in target proteins such as NF-κB. cjnmcpu.com Other important features include:

Hydrogen Bond Acceptors: The carbonyl groups of the lactone and the ketone serve as hydrogen bond acceptors.

Hydrophobic Regions: The carbocyclic scaffold provides a lipophilic character that contributes to binding.

Epoxide Group: The epoxide present in parthenolide is another reactive site, though its importance can vary depending on the biological target.

Application in Rational Design: The creation of this compound is a direct result of rational design principles. The primary goal was to improve the poor water solubility and bioavailability of the parent compound, parthenolide, without sacrificing its essential pharmacophoric features. researchgate.net By introducing a basic dimethylamino group, chemists created a water-soluble salt form while retaining the vital α-methylene-γ-lactone ring responsible for its mechanism of action.

Furthermore, computational pharmacophore models have been explicitly developed for parthenolide derivatives. In a recent study, a pharmacophore model with two hydrogen bond acceptors, two hydrogen bond donors, and one aromatic ring feature (AAHHR) was built based on a series of 61 parthenolide analogues active against triple-negative breast cancer. researchgate.net This model was then used as a 3D query to screen chemical databases, leading to the identification of novel and potent candidates. researchgate.net Similarly, a pharmacophore model for DNA methyltransferase 1 (DNMT1) inhibitors was developed that included parthenolide, helping to understand its binding mode within the enzyme's catalytic site. nih.gov

These models are powerful tools for virtual screening and for designing new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Table 2: Essential Pharmacophoric Features for Parthenolide-Based Derivatives

FeatureDescriptionRole in Biological ActivityExample in DMAPT
Michael Acceptor The α-methylene-γ-lactone group.Covalent bond formation with target proteins (e.g., cysteine residues in NF-κB). cjnmcpu.comPreserved from parthenolide.
Hydrogen Bond Acceptor (HBA) An electronegative atom (e.g., oxygen) that can accept a hydrogen bond.Interaction with hydrogen bond donor groups in the protein's active site.Carbonyl oxygen of the lactone ring and ketone.
Hydrophobic Group A nonpolar region of the molecule.Van der Waals and hydrophobic interactions within the binding pocket.The core germacrane scaffold.
Solubilizing Group A functional group that improves water solubility.Enhances pharmacokinetic properties for better bioavailability.The dimethylamino group.

Preclinical Pharmacokinetics Pk and Pharmacodynamics Pd in Animal Models

Absorption and Distribution Studies in Rodent Models

Studies in rodent models have been crucial in characterizing the absorption and distribution profile of Dimethylaminoparthenolide (DMAPT). Following administration, DMAPT exhibits rapid absorption and distribution to various tissues.

Positron Emission Tomography (PET) imaging studies in rats with orthotopic glioblastoma tumors revealed that intravenously administered N-[11CH3]DMAPT is rapidly taken up by brain tumor tissue, with uptake observed as early as 30 minutes post-injection. nih.gov The concentration of DMAPT was found to be considerably higher in the brain tumor tissue compared to normal brain tissue, suggesting preferential accumulation in the tumor. nih.gov However, the distribution within the tumor may not be uniform. nih.gov

Oral Bioavailability Assessment in Animal Models

A significant advantage of DMAPT over its parent compound, parthenolide (B1678480) (PTL), is its enhanced oral bioavailability. nih.govashpublications.org While PTL suffers from low oral bioavailability (around 1-2%), studies in rodent models have demonstrated that DMAPT is well-absorbed after oral administration. nih.gov

In mice, an oral dose of 100 mg/kg resulted in a maximum serum concentration (Cmax) of 25 µM with a half-life (T1/2) of 0.63 hours. ashpublications.org Canine studies with the same oral dose showed a Cmax of 61 µM and a T1/2 of 1.9 hours. ashpublications.org For both mouse and canine models, the oral bioavailability of DMAPT was determined to be approximately 70% when compared to intravenous administration. ashpublications.org This high oral bioavailability is a key characteristic that supports its potential for clinical development. ashpublications.orgnih.gov

Table 1: Oral Pharmacokinetic Parameters of DMAPT in Animal Models

SpeciesOral Dose (mg/kg)Cmax (µM)T1/2 (hours)Oral Bioavailability (%)
Mouse100250.63~70
Canine100611.9~70

This table presents a summary of the oral pharmacokinetic parameters of this compound (DMAPT) in different animal models, as reported in preclinical studies.

Tissue Distribution and Biodistribution Patterns

Following administration, DMAPT distributes to various tissues throughout the body. PET imaging studies in rats have shown that in addition to brain tumors, other tissues such as the nasal pharynx and eyes readily absorb or adsorb DMAPT. nih.gov The distribution pattern suggests that while there is preferential uptake in tumor tissue, the compound is also taken up by other specific body tissues. nih.gov

Metabolism and Excretion Profiles in Animal Systems

The metabolism and excretion of a compound are critical aspects of its pharmacokinetic profile, determining its duration of action and potential for accumulation.

Identification of Metabolites

While specific, comprehensive studies solely dedicated to identifying all metabolites of DMAPT in animal models are not extensively detailed in the provided search results, the focus has been on its activity as a derivative of parthenolide. The biotransformation of xenobiotics like DMAPT generally involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions to facilitate excretion. merckvetmanual.com It is known that the metabolism of a parent compound can sometimes result in metabolites that are more active or toxic. merckvetmanual.com For instance, in the context of other compounds, metabolism by intestinal microbiota can lead to the reabsorption of active metabolites. mdpi.com

Enzyme Systems Involved in Biotransformation

The primary enzyme system responsible for the metabolism of a vast number of drugs and other foreign compounds is the cytochrome P450 (CYP) family of enzymes. dynamed.comwikipedia.orgmdpi.com These enzymes, predominantly located in the liver, catalyze Phase I oxidative reactions. dynamed.commdpi.com Although the specific CYP isozymes involved in DMAPT metabolism are not explicitly identified in the search results, it is a reasonable assumption that this system plays a role in its biotransformation, given its importance in drug metabolism in general. frontiersin.org Inflammatory conditions can also impact the activity and expression of CYP enzymes, which could in turn affect the metabolism of drugs like DMAPT. frontiersin.org

Pharmacodynamic Biomarkers and Target Engagement in Preclinical Studies

Pharmacodynamic (PD) biomarkers are essential for assessing whether a drug is interacting with its intended target and eliciting a biological response. cancer.govveedalifesciences.com In preclinical studies of DMAPT, several key biomarkers have been identified to demonstrate its target engagement and mechanism of action.

A primary mechanism of action for DMAPT is the inhibition of the transcription factor NF-κB. ashpublications.orgnih.govnih.gov This has been a consistent finding across various preclinical models. ashpublications.orgnih.gov In a murine model of acute myelogenous leukemia (AML), a single oral dose of DMAPT led to increased oxidative stress and inhibition of NF-κB in vivo, confirming these as potential biomarkers for the drug's activity. ashpublications.org

Furthermore, in studies involving non-small cell lung cancer and bladder cancer cell lines, DMAPT was shown to generate reactive oxygen species (ROS), leading to the activation of the JNK signaling pathway. nih.gov It also decreased NF-κB DNA binding and the levels of anti-apoptotic proteins. nih.gov The ability to measure these downstream effects provides evidence of target engagement within the cancer cells. nih.govpelagobio.com

Table 2: Key Pharmacodynamic Effects and Biomarkers of DMAPT in Preclinical Models

Pharmacodynamic EffectBiomarkerModel System
Inhibition of NF-κBDecreased NF-κB DNA binding, Reduced levels of NF-κB-regulated proteins (e.g., TRAF-2, XIAP)Murine AML xenograft, NSCLC and bladder cancer cell lines
Induction of Oxidative StressIncreased Reactive Oxygen Species (ROS)Murine AML xenograft, NSCLC and bladder cancer cell lines
Activation of Stress PathwaysJNK activationNSCLC and bladder cancer cell lines
Cell Cycle AlterationUpregulation of p21 and p73, Suppression of cyclin D1Bladder and lung cancer cell lines
Induction of ApoptosisIncreased apoptotic cell deathBladder and lung cancer cell lines

This table summarizes the key pharmacodynamic effects of this compound (DMAPT) and the corresponding biomarkers used to assess its activity in various preclinical models.

Dose-Response Relationships for Cellular and Molecular Effects

The biological response to DMAPT is dependent on the administered dose, which influences its concentration at the target site. pharmacologycanada.orgmsdmanuals.com Preclinical studies have explored various dosages to establish the relationship between the dose and its cellular and molecular effects, primarily the inhibition of the transcription factor nuclear factor-kappaB (NF-κB). nih.govnih.gov

In a genetically engineered mouse model of pancreatic cancer, a daily dose of 40 mg/kg of DMAPT was shown to consistently inhibit its target, NF-κB. nih.gov This molecular effect was associated with a systemic reduction in the plasma levels of several NF-κB target gene cytokines, including interleukin-12p40 (IL-12p40), monocyte chemotactic protein-1 (MCP-1), macrophage inflammatory protein-1 beta (MIP-1β), eotaxin, and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

In a prostate cancer model using VCaP-CR tumors, DMAPT administered alone did not lead to a significant delay in tumor growth compared to the vehicle. nih.gov However, when combined with castration, DMAPT produced a significant reduction in tumor growth, highlighting a dose- and context-dependent efficacy. nih.gov The activation of NF-κB/p65 by castration in this model was shown to increase androgen receptor variant-7 (AR-V7) expression, an effect that could be mitigated by the NF-κB inhibition from DMAPT. nih.gov

Studies evaluating DMAPT's radioprotective properties used a dose of 100 mg/kg administered by oral gavage three times a week in C57BL/6J mice. allenpress.com This regimen resulted in significant protection against radiation-induced tissue damage, such as fibrosis. allenpress.com

Table 1: Dose-Response Effects of this compound in Animal Models

Animal ModelDose of DMAPTCellular/Molecular Effect
Pancreatic Cancer (LSL-KrasG12D/+; LSL-Trp53R172H; Pdx-1-Cre Mice)40 mg/kg/dayConsistent inhibition of NF-κB target. nih.gov Reduction in plasma levels of inflammatory cytokines (IL-12p40, MCP-1, MIP-1β, eotaxin, TNF-α). nih.govnih.gov
Prostate Cancer (VCaP-CR tumors in mice)Not specifiedAlone, did not significantly slow tumor growth. nih.gov In combination with castration, significantly reduced tumor growth and upregulation of phosphorylated-p65 and AR-V7. nih.gov
Normal Tissue Radiation (C57BL/6J Mice)100 mg/kg (3x/week)Significantly reduced radiation-induced fibrosis in the corpus cavernous (98.1% reduction) and bladder muscle layer (80.1% reduction). allenpress.com Protected against radiation-induced testis weight loss (60.9% reduction) and decrease in seminiferous tubule diameter (42.1% protection). allenpress.com

Time-Course of Pharmacological Effects in Animal Models

The onset and duration of DMAPT's pharmacological effects have been characterized in several animal studies. The timing of observed effects is a function of both the drug's pharmacokinetic profile and the biological processes it modulates. msdmanuals.com

In a long-term study on pancreatic cancer in mice, the primary endpoint was median survival time. nih.gov Mice treated with DMAPT alone had a median survival of 233 days, which was not significantly different from the placebo group's 217.5 days. nih.gov However, the molecular effects on its target were measured over a shorter timeframe. In a related study, mice were sacrificed 3 hours after the final drug treatment, at which point a decrease in NF-κB expression in pancreatic lesions was observed in the group receiving a DMAPT combination treatment. nih.gov

The time-course for radioprotective effects was evaluated at a later time point. In a study where mice received fractionated radiation over two weeks, the protective effects of DMAPT on tissue fibrosis were analyzed at 6 weeks post-irradiation. allenpress.com The significant protection observed at this 6-week mark suggested that the effects would likely have been evident earlier, though serial temporal studies would be required for confirmation. allenpress.com

In studies of castrate-resistant prostate cancer, the effect on tumor growth was monitored over the course of the experiment, with the median time for tumors to reach 1 cm³ being the primary endpoint. nih.gov For mice treated with castration in combination with DMAPT, only two of six tumors reached this size by the end of the study, demonstrating a sustained pharmacological effect over many weeks. nih.gov

Table 2: Time-Course of this compound Effects in Animal Models

Animal ModelStudy Duration/Endpoint Measurement TimePharmacological Effect Observed
Pancreatic Cancer (LSL-KrasG12D/+; LSL-Trp53R172H; Pdx-1-Cre Mice)Measured at 3 hours post-final dose. nih.govDecreased NF-κB expression in pancreatic lesions. nih.gov
Pancreatic Cancer (LSL-KrasG12D/+; LSL-Trp53R172H; Pdx-1-Cre Mice)Survival study; mice followed until signs of ill health. nih.govnih.govMedian survival of 233 days (DMAPT alone) vs. 217.5 days (placebo). nih.gov
Normal Tissue Radiation (C57BL/6J Mice)Analyzed at 6 weeks post-irradiation. allenpress.comMarked protection from radiation-induced fibrosis in the penis and bladder. allenpress.com
Prostate Cancer (VCaP-CR tumors in mice)Monitored until tumors reached 1cm³ or end of study. nih.govSustained reduction in tumor growth rate over the course of the study when combined with castration. nih.gov
Pharmacokinetic Study (Mice)Serum concentrations measured over time. ashpublications.orgHalf-life (T1/2) of 0.63 hours. ashpublications.org
Pharmacokinetic Study (Dogs)Serum concentrations measured over time. ashpublications.orgHalf-life (T1/2) of 1.9 hours. ashpublications.org

Translational Research Perspectives and Future Directions in Preclinical Development

Advantages of Dimethylaminoparthenolide over Parent Compounds

This compound (DMAPT) was developed to overcome the pharmacological limitations of its parent compound, parthenolide (B1678480) (PTL), primarily its poor water solubility and low bioavailability. researchgate.netfrontiersin.org This structural modification has led to significantly improved physicochemical properties, enhancing its potential for clinical development. researchgate.netashpublications.org

One of the most significant advantages of DMAPT is its markedly increased water solubility. When formulated as a fumarate (B1241708) salt, DMAPT is reported to be 1000 times more soluble in water than parthenolide. researchgate.net This enhanced solubility directly contributes to its improved oral bioavailability, which has been reported to be approximately 70%. nih.govnih.gov In contrast, parthenolide's low solubility limits its absorption and results in much lower bioavailability, estimated at around 2%. nih.gov This superior bioavailability allows for the achievement of therapeutic serum concentrations in preclinical models with oral administration. nih.govaacrjournals.org

While DMAPT is a more soluble prodrug, it is designed to convert back to the active parthenolide molecule within the body. researchgate.net This conversion allows it to retain the anticancer activities of the parent compound. researchgate.netashpublications.org Studies have shown that DMAPT is as effective as parthenolide in inducing cell death in leukemia cells in vitro. ashpublications.org The key advantage lies in its ability to deliver the active compound more efficiently in an in vivo setting. aacrjournals.orglktlabs.com This has been demonstrated in various preclinical cancer models, where orally administered DMAPT has shown single-agent activity, a feat not achievable with parthenolide due to its poor pharmacokinetics. aacrjournals.org

The improved properties of DMAPT have facilitated its advancement into clinical trials, a step that was hindered for parthenolide by its formulation challenges. nih.govtandfonline.com

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties

Feature Parthenolide (PTL) This compound (DMAPT) Reference
Water Solubility Low High (1000-fold greater than PTL as a fumarate salt) researchgate.net
Oral Bioavailability ~2% ~70% nih.govnih.gov
In Vivo Efficacy (Oral) Poor, no single-agent activity reported Demonstrates single-agent activity aacrjournals.org
Clinical Development Limited by poor pharmacokinetics Has entered clinical trials nih.govtandfonline.com

Exploration of Novel Molecular Targets and Signaling Pathways

Research into this compound (DMAPT) has revealed its interaction with multiple molecular targets and signaling pathways central to cancer cell proliferation, survival, and inflammation. While initially recognized for its effects on NF-κB, ongoing studies continue to uncover a broader mechanism of action.

A primary and well-established target of DMAPT is the Nuclear Factor-kappa B (NF-κB) signaling pathway . nih.govlktlabs.commdpi.com DMAPT is known to inhibit the canonical NF-κB pathway by directly targeting the IκB kinase (IKK) complex, specifically binding to a cysteine residue on IKKβ. nih.gov This action prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, inhibiting its translocation to the nucleus and transcription of target genes. nih.gov These target genes are involved in processes like cell proliferation, inflammation, and apoptosis resistance. nih.govnih.gov Some studies also suggest DMAPT can directly bind to the p65 subunit, further preventing its DNA binding. mdpi.com

Another significant pathway modulated by DMAPT is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . mdpi.comnih.govingentaconnect.com DMAPT has been shown to suppress the phosphorylation of STAT3 (pSTAT3). nih.govingentaconnect.com This inhibition prevents STAT3 dimerization and nuclear translocation, thereby down-regulating the expression of its downstream targets, which include key proteins involved in cell survival and proliferation like Mcl-1 and cyclin D1. nih.govingentaconnect.com

DMAPT also influences cellular life and death through the generation of Reactive Oxygen Species (ROS) and subsequent activation of stress-related pathways. aacrjournals.org The increase in intracellular ROS can trigger the c-Jun N-terminal kinase (JNK) pathway, leading to the phosphorylation of c-Jun, a component of the AP-1 transcription factor, which can contribute to apoptosis. aacrjournals.org

Recent research has also identified Ribosomal Protein L10 (RPL10) as a direct binding partner of DMAPT in pancreatic cancer cells. researchgate.net The interaction with RPL10 appears to work synergistically with the inhibition of p65 to exert anti-proliferative effects. researchgate.net

Furthermore, DMAPT has been shown to impact the androgen receptor (AR) signaling pathway in prostate cancer. It can inhibit the upregulation of AR and its variant AR-V7, which is associated with resistance to androgen deprivation therapy. nih.gov This effect appears to be largely dependent on its ability to inhibit NF-κB. nih.gov

Table 2: Key Molecular Targets and Signaling Pathways of DMAPT

Target/Pathway Mechanism of Action Downstream Effects Reference
NF-κB Pathway Inhibits IKKβ, preventing p65 nuclear translocation. May also directly bind p65. Induces cell cycle arrest and apoptosis. nih.gov nih.govmdpi.com
STAT3 Pathway Suppresses phosphorylation of STAT3. Down-regulates Mcl-1 and cyclin D1, leading to anti-proliferative and apoptotic effects. nih.govingentaconnect.com nih.govingentaconnect.com
ROS Generation Increases intracellular ROS levels. Activates JNK pathway, leading to apoptosis. aacrjournals.org aacrjournals.org
Ribosomal Protein L10 (RPL10) Directly binds to RPL10. Synergizes with p65 inhibition to produce anti-proliferative effects in pancreatic cancer. researchgate.net researchgate.net
Androgen Receptor (AR) Pathway Inhibits upregulation of AR and AR-V7. May restore sensitivity to androgen-targeted therapies in prostate cancer. nih.gov nih.gov

Development of Advanced In Vitro and Ex Vivo Preclinical Models

The preclinical evaluation of this compound (DMAPT) has utilized a range of in vitro and ex vivo models to characterize its efficacy and mechanism of action across various cancer types. These models have been crucial in establishing the compound's selective cytotoxicity and its effects on key signaling pathways.

In Vitro Models: Standard two-dimensional (2D) cell culture has been extensively used. For instance, studies have employed human pancreatic cancer cell lines such as BxPC-3, PANC-1, and MIA PaCa-2 to demonstrate that DMAPT can prevent gemcitabine-induced NF-κB activation and enhance its anti-proliferative effects. nih.gov In prostate cancer research, androgen-independent cell lines like PC-3 and CWR22Rv1 have been used to show DMAPT's ability to inhibit NF-κB DNA binding and proliferation. aacrjournals.org Similarly, its efficacy in lung cancer has been assessed using an in vitro model of lung tumorigenesis, which includes human bronchial cells at different stages of transformation, demonstrating selective inhibition of premalignant and malignant cells. nih.govingentaconnect.com For hematological malignancies, DMAPT has been tested on primary human acute myelogenous leukemia (AML) cells, where it proved effective in eradicating leukemia stem and progenitor cells. ashpublications.org More advanced 3D culture models, such as tumoroids, have also been employed with LNCaP-95 and 22Rv1 prostate cancer cells to assess cell survival and death in a more physiologically relevant context. nih.gov

Ex Vivo Models: Ex vivo studies using patient-derived cells have provided valuable insights into the translational potential of DMAPT. In one study, peripheral blood mononuclear cells (PBMCs) from patients with Familial Mediterranean Fever (FMF) were treated with DMAPT. nih.gov This ex vivo model demonstrated the compound's ability to decrease the expression of key inflammatory genes like NFκB, NLRP3, and CASP1, and reduce the secretion of pro-inflammatory cytokines. nih.gov

Table 3: Examples of Preclinical Models Used in DMAPT Research

Model Type Specific Model Cancer/Disease Type Key Findings Reference
In Vitro (2D) BxPC-3, PANC-1, MIA PaCa-2 cell lines Pancreatic Cancer DMAPT enhances gemcitabine's anti-proliferative effects by suppressing NF-κB. nih.gov
In Vitro (2D) PC-3, CWR22Rv1 cell lines Prostate Cancer DMAPT inhibits NF-κB and cell proliferation. aacrjournals.org
In Vitro (2D) Human bronchial cell transformation model Lung Cancer Selectively inhibits growth of premalignant and malignant cells. nih.govingentaconnect.com
In Vitro (2D) Primary human AML cells Acute Myeloid Leukemia Eradicates leukemia stem and progenitor cells. ashpublications.org
In Vitro (3D) LNCaP-95, 22Rv1 tumoroids Prostate Cancer Assessed cell survival and death in response to DMAPT and combination therapies. nih.gov
Ex Vivo FMF patient-derived PBMCs Familial Mediterranean Fever Decreased expression and secretion of inflammatory mediators. nih.gov

Strategies for Further Optimization of this compound Derivatives

While this compound (DMAPT) represents a significant improvement over its parent compound, parthenolide, the pursuit of even more effective and safer analogues remains an active area of research. Strategies for further optimization focus on enhancing therapeutic efficacy, improving pharmacokinetic profiles, and reducing potential toxicities.

One approach involves the deuteration of DMAPT . Substituting hydrogen atoms with their heavier isotope, deuterium, can create a stronger carbon-deuterium bond. spandidos-publications.com This modification can alter the metabolic rate of the compound, potentially leading to improved pharmacokinetic properties and a different toxicological profile. researchgate.netspandidos-publications.com A deuterated derivative, DMAPT-D6, was synthesized and showed significant cytotoxicity against glioblastoma (GBM) cells in vitro, suggesting that this strategy holds promise for developing novel therapeutic agents. spandidos-publications.com

Another strategy is the synthesis of new structural analogues based on the parthenolide scaffold. The goal is to create compounds that retain or enhance the desired biological activity, such as NF-κB inhibition, while possessing greater stability. frontiersin.org For example, Micheliolide (MCL), which can be synthesized from parthenolide, exhibits similar anti-inflammatory and anticancer activities but is more stable under both in vitro and in vivo conditions. frontiersin.org Further derivatization of these more stable scaffolds could lead to next-generation inhibitors.

Formulation strategies also play a crucial role in optimization. The development of nanoformulations, such as encapsulating DMAPT or other derivatives into nanoparticles or liposomes, can improve drug delivery, enhance bioavailability, and enable targeted delivery to tumor cells. frontiersin.orgtandfonline.com This approach can increase the drug's efficacy while minimizing exposure and potential side effects to normal tissues. frontiersin.org

Finally, a key optimization strategy is to design derivatives with increased selectivity for cancer cells over normal cells. frontiersin.org While DMAPT shows some selectivity, enhancing this property is a major goal. This could be achieved by designing molecules that more specifically target proteins or pathways that are uniquely dysregulated in cancer cells. Combining structural modifications with targeted delivery systems is a promising avenue to achieve this enhanced selectivity. frontiersin.org

Preclinical Justification for Further Drug Development

The extensive body of preclinical evidence provides a strong justification for the continued development of this compound (DMAPT) as a therapeutic agent. The journey from identifying a lead compound to clinical trials requires robust preclinical data demonstrating safety and efficacy, a criterion that DMAPT has substantially met. ppd.comstxbp1disorders.org

The primary justification stems from DMAPT's success in overcoming the critical bioavailability limitations of its parent compound, parthenolide. nih.govlktlabs.com Its enhanced water solubility and oral bioavailability allow for consistent and therapeutically relevant concentrations to be achieved in vivo, a crucial factor for clinical translation. nih.govnih.gov

Numerous in vitro and in vivo studies have demonstrated DMAPT's potent anti-cancer activity across a wide range of malignancies, including pancreatic, lung, prostate, and bladder cancers, as well as leukemia. ashpublications.orgnih.govlktlabs.comnih.gov It has shown efficacy not only as a single agent but also in combination with standard-of-care chemotherapies and radiation, where it often acts as a sensitizer, enhancing the efficacy of these treatments. nih.govnih.govnih.gov For example, by inhibiting gemcitabine-induced NF-κB activation, DMAPT enhances the anti-proliferative effects of this chemotherapy in pancreatic cancer models. nih.govnih.gov

The mechanisms of action are well-characterized and involve the modulation of key oncogenic signaling pathways, primarily NF-κB and STAT3. nih.govnih.gov This targeted mechanism provides a clear rationale for its use in cancers where these pathways are known to be activated. nih.govnih.gov

Importantly, preclinical studies have provided a basis for its therapeutic window. DMAPT has been shown to selectively inhibit the growth of premalignant and malignant cells with minimal effects on normal cells in some models. nih.govingentaconnect.com Furthermore, in vivo studies in mice have shown the drug to be well-tolerated at effective doses. ingentaconnect.com This promising preclinical profile, demonstrating significant in vivo bioactivity and a rational mechanism of action, has already led to early-phase clinical trials and provides a solid foundation for its further investigation in larger, more definitive clinical studies. nih.govhsa.gov.sgecrin.org The encouraging early clinical data, combined with the strong preclinical evidence, strongly supports continued investment in DMAPT's development for various cancer indications. nih.gov

Table 4: Compound Names

Compound Name
Actinomycin-D
Bicalutamide
Celecoxib
Cisplatin
Cyclin D1
This compound (DMAPT)
DMAPT-D6
Docetaxel
Gemcitabine (B846)
IκBα
Mcl-1
Micheliolide (MCL)
Parthenolide (PTL)
Sulindac

Q & A

Q. What is the primary mechanism of action of DMAPT in cancer research, and what experimental assays validate this?

DMAPT inhibits the NF-κB signaling pathway, a key regulator of inflammation and cancer progression. Standard assays include:

  • Electrophoretic Mobility Shift Assays (EMSAs) to measure NF-κB DNA-binding activity .
  • Luciferase reporter gene assays to quantify NF-κB transcriptional activity in cancer cell lines (e.g., PC-3 prostate cancer cells) .
  • Western blotting to assess downstream targets like IκBα degradation . Structural analogs (e.g., DMAPT-D6) further validate mechanism-specific effects via ROS induction and caspase-dependent apoptosis .

Q. How does DMAPT’s chemical structure differ from its parent compound, parthenolide, and how does this impact bioavailability?

DMAPT is a water-soluble derivative of parthenolide, modified by adding a dimethylamino group to enhance solubility and oral bioavailability. Key structural comparisons include:

  • Parthenolide : Poor solubility limits clinical utility.
  • DMAPT : Improved pharmacokinetics due to polar dimethylamino substitution, enabling in vivo administration . Experimental validation involves HPLC-based pharmacokinetic studies in murine models to compare plasma half-life and tissue distribution .

Advanced Research Questions

Q. What methodological considerations are critical when designing in vivo studies to evaluate DMAPT’s anti-metastatic potential?

Key factors include:

  • Dosage optimization : DMAPT’s LD50 in AML cells is 1.7 µM; translate to in vivo doses using allometric scaling (e.g., 20–50 mg/kg in murine xenografts) .
  • Bioavailability monitoring : Use LC-MS/MS to measure plasma and tissue concentrations, ensuring therapeutic thresholds are maintained .
  • Metastasis models : Employ tail-vein injection models (e.g., lung metastasis in PC-3 prostate cancer) with endpoint histopathology . Controls should include vehicle-treated cohorts and positive controls (e.g., dexamethasone for NF-κB inhibition) .

Q. How can researchers resolve contradictions in DMAPT’s efficacy across cancer types (e.g., prostate vs. glioblastoma)?

Contradictions may arise from:

  • Cell-type-specific NF-κB activation pathways : Use RNA-seq to compare baseline NF-κB activity and downstream targets (e.g., Bcl-2 in apoptosis-resistant glioblastoma) .
  • Microenvironmental factors : Co-culture assays with stromal cells to simulate tumor niches affecting DMAPT response .
  • Dosage thresholds : Conduct dose-response curves (e.g., 0.5–10 µM) to identify cell-line-specific sensitivities .

Q. What strategies mitigate DMAPT’s oxidative stress-mediated off-target effects in normal tissues?

  • Antioxidant co-administration : Test N-acetylcysteine (NAC) in parallel to reduce ROS-induced toxicity in non-cancerous cells .
  • Tissue-specific delivery : Use nanoparticle encapsulation to target tumor microenvironments, validated via biodistribution imaging .
  • Transcriptomic profiling : Apply single-cell RNA sequencing to identify normal cell populations vulnerable to DMAPT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.